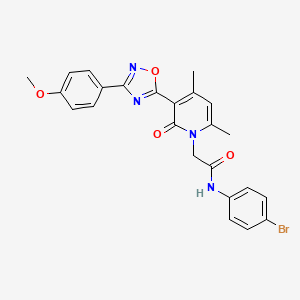

N-(4-bromophenyl)-2-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide

Description

N-(4-bromophenyl)-2-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide is a heterocyclic compound featuring a 1,2,4-oxadiazole ring fused to a 2-oxopyridine moiety. Key structural attributes include:

- N-(4-bromophenyl)acetamide backbone: Provides hydrogen-bonding capacity via the NH group and enhances lipophilicity due to the bromine atom.

- 4,6-Dimethyl-2-oxopyridine: Contributes to planarity and π-π stacking interactions.

This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring multi-site interactions.

Properties

IUPAC Name |

N-(4-bromophenyl)-2-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21BrN4O4/c1-14-12-15(2)29(13-20(30)26-18-8-6-17(25)7-9-18)24(31)21(14)23-27-22(28-33-23)16-4-10-19(32-3)11-5-16/h4-12H,13H2,1-3H3,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHCSLWNPIIGHRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=C(C=C2)Br)C3=NC(=NO3)C4=CC=C(C=C4)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21BrN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions, often using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Synthesis of the Pyridinone Moiety: The pyridinone ring can be synthesized through a condensation reaction involving a diketone and an amine, followed by cyclization.

Coupling Reactions: The final step involves coupling the oxadiazole and pyridinone intermediates with the bromophenyl and methoxyphenyl groups using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO₄).

Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride (SnCl₂) or hydrogenation.

Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Tin(II) chloride (SnCl₂), hydrogen gas with a palladium catalyst

Substitution: Sodium methoxide (NaOCH₃), sodium ethoxide (NaOEt)

Major Products

Oxidation: Formation of phenolic derivatives

Reduction: Formation of amine derivatives

Substitution: Formation of various substituted aromatic compounds

Scientific Research Applications

Chemistry

In chemistry, N-(4-bromophenyl)-2-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its diverse functional groups. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Medicine

In medicine, derivatives of this compound could be investigated for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The presence of the oxadiazole ring is particularly interesting due to its known biological activity.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or specific chemical reactivity.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The bromophenyl and methoxyphenyl groups can enhance the compound’s lipophilicity, aiding in membrane permeability and bioavailability.

Comparison with Similar Compounds

Heterocyclic Core Variations

Substituent Effects

Bioactivity Considerations

- The compound in demonstrated anti-inflammatory activity, attributed to its benzoxazole-oxadiazole framework . While the target compound’s bioactivity is unreported in the provided evidence, its pyridinone-oxadiazole hybrid may target similar pathways with improved pharmacokinetics due to methoxy substituents.

Research Implications and Gaps

- Synthetic Challenges : The target compound’s multi-heterocyclic structure likely requires stepwise condensation and cyclization, contrasting with the simpler routes for triazole derivatives in .

- Stability and Solubility : The para-methoxyphenyl group may mitigate the low solubility often seen in brominated aromatics, but experimental validation is needed.

- Biological Screening : Comparative studies on kinase inhibition or anti-inflammatory efficacy between the target compound and ’s analogue are critical next steps.

Biological Activity

N-(4-bromophenyl)-2-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features multiple functional groups that contribute to its biological activity. The presence of a bromophenyl group, methoxyphenyl group, and an oxadiazole ring are notable characteristics that enhance its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C20H21BrN4O3 |

| Molecular Weight | 426.31 g/mol |

| IUPAC Name | N-(4-bromophenyl)-2-{[3-(4-methoxyphenyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl]acetamide} |

| CAS Number | Not available |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The oxadiazole moiety is known for its ability to disrupt cellular processes, including:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting key enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Studies indicate that it may promote programmed cell death in cancer cells by activating apoptotic pathways.

Antimicrobial Activity

Research has demonstrated that derivatives of compounds containing oxadiazole and pyridine rings exhibit significant antimicrobial properties. In particular, N-(4-bromophenyl)-2-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide has been evaluated against various bacterial and fungal strains.

Table 1: Antimicrobial Activity Results

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results indicate that the compound exhibits moderate to strong activity against Gram-positive and some Gram-negative bacteria as well as fungi.

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. The presence of electron-withdrawing groups such as bromine at the para position significantly enhances its cytotoxic effects.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.13 | Induction of apoptosis via caspase activation |

| HCT116 (Colon) | 1.54 | Cell cycle arrest at G1 phase |

| HeLa (Cervical) | 10.38 | Disruption of DNA replication |

The IC50 values suggest that the compound is particularly potent against HCT116 cells, indicating a strong potential for further development as an anticancer agent.

Case Studies

Recent studies have highlighted the efficacy of similar compounds in clinical settings:

- Study on Oxadiazole Derivatives : A study published in MDPI demonstrated that oxadiazole derivatives showed promising results in inhibiting tumor growth in vivo and inducing apoptosis in vitro through caspase activation pathways .

- Antimicrobial Screening : Another study assessed the antimicrobial activity of related compounds against a panel of pathogens and found significant inhibitory effects, suggesting potential for therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.